Self-assembled monolayers (SAMs) are ordered arrays of molecules attached to a surface. Researchers use 1-decanethiol to form SAMs on gold surfaces due to its strong affinity for gold atoms. These SAMs serve as model systems for studying various phenomena, including:
1-Decanethiol, with the molecular formula CHS, is a straight-chain aliphatic thiol. It consists of a ten-carbon chain terminated by a thiol (-SH) functional group. This compound is characterized by its relatively low volatility and distinctive odor, reminiscent of garlic or onions, which is typical for thiols. It is a colorless liquid at room temperature and has a molecular weight of approximately 174.35 g/mol .
The primary mechanism of action for 1-Decanethiol is related to its ability to form self-assembled monolayers (SAMs) on gold surfaces. The strong interaction between the sulfur atom in the thiol group and gold atoms leads to the chemisorption of 1-Decanethiol molecules, forming a well-ordered organic layer on the gold substrate []. This SAM formation can modify the surface properties of gold, influencing its electrical conductivity, wettability, and biocompatibility [].
In the context of FETs, 1-Decanethiol SAMs can be used to improve charge injection by creating a more ordered and defined interface between the gold electrodes and the organic semiconductor material in the transistor. This can lead to improved device performance.
1-Decanethiol is considered a hazardous material due to its unpleasant odor and potential health effects.
1-Decanethiol exhibits biological activity that includes antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it of interest in the development of antimicrobial agents. Additionally, its unique odor can serve as a warning signal for potential hazards in various environments .
Several methods are available for synthesizing 1-decanethiol:
1-Decanethiol finds applications across various fields:
Research into the interactions of 1-decanethiol highlights its role in biological systems and materials science. Notably, it interacts with metals to form stable complexes, which can alter the electronic properties of materials. Additionally, studies have shown that it can influence cell signaling pathways due to its biological activity, although further research is needed to fully elucidate these mechanisms .
1-Decanethiol shares structural similarities with other aliphatic thiols. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
1-Octanethiol | CHS | Shorter carbon chain; less volatile |
1-Dodecanethiol | CHS | Longer carbon chain; higher boiling point |
1-Hexanethiol | CHS | Shorter chain; different odor profile |
2-Methyl-1-butanethiol | CHS | Branched structure; distinct aroma |
Uniqueness: The ten-carbon chain length gives 1-decanethiol unique properties compared to shorter or longer-chain thiols, affecting its volatility and reactivity. Its applications in material science and organic synthesis further distinguish it from similar compounds.
Corrosive;Irritant;Environmental Hazard